1-Chloro-3-iodo-5-(trifluoromethyl)benzene (CAS 1189352-83-7) is an unsymmetrical, tri-functionalized aromatic scaffold utilized for precision synthesis . Featuring three distinct substituents—an iodine atom, a chlorine atom, and a trifluoromethyl group—this compound provides a strictly hierarchical reactivity profile. In industrial and pharmaceutical procurement, it is selected as a precursor for sequential cross-coupling. The highly reactive C–I bond allows for mild, first-stage functionalization, while the more inert C–Cl bond is preserved for late-stage diversification . Concurrently, the CF3 group enhances the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs). This predictable, stepwise processability allows buyers to avoid the statistical mixtures inherent to symmetrical dihalides, streamlining the synthesis of complex, multi-substituted benzene derivatives.
Substituting this specific scaffold with symmetrical alternatives, such as 1,3-dichloro-5-(trifluoromethyl)benzene or 1,3-diiodo-5-(trifluoromethyl)benzene, reduces synthetic efficiency . Symmetrical dihalides lack orthogonal reactivity, leading to statistical mixtures of mono- and di-coupled products that demand costly, solvent-intensive chromatographic separations and decrease overall yield. Furthermore, substituting with the closer analog 1-bromo-3-iodo-5-(trifluoromethyl)benzene compromises the strict chemoselectivity required in modern metallaphotoredox or palladium-catalyzed couplings. The C–Br bond is prone to competitive oxidative addition under conditions where the C–Cl bond remains entirely inert . Consequently, buyers who opt for cheaper symmetrical or bromo-iodide analogs frequently incur higher downstream manufacturing costs due to lower mono-functionalization yields, increased impurity profiles, and compromised reproducibility in library generation.
In advanced Fe/Ni-catalyzed decarboxylative cross-coupling methodologies, the differentiation between halogen sites is critical for predictable yields. 1-Chloro-3-iodo-5-(trifluoromethyl)benzene demonstrates strict orthogonality, yielding 92% of the desired mono-alkylated product by selectively reacting at the C–I bond [1]. Under identical photoredox conditions, the C–Cl bond remains completely unreactive. In contrast, analogs containing a C–Br bond, such as 1-bromo-3-iodo-5-(trifluoromethyl)benzene, exhibit competitive oxidative addition at the bromine site, leading to measurable off-target activation and reduced mono-coupling fidelity [1].
| Evidence Dimension | Mono-alkylation yield and halogen site preservation |
| Target Compound Data | 92% yield (C-I activation, C-Cl 100% preserved) |
| Comparator Or Baseline | 1-bromo-3-iodo-5-(trifluoromethyl)benzene (competitive C-Br activation) |
| Quantified Difference | Strict orthogonality for Cl/I vs. competitive activation for Br/I |
| Conditions | Fe/Ni metallaphotoredox decarboxylative cross-coupling with carboxylic acids |
Ensures that the first coupling step proceeds cleanly without consuming the secondary halogen handle, eliminating the need for complex purification.
When constructing complex APIs, the use of symmetrical dihalides like 1,3-diiodo-5-(trifluoromethyl)benzene inevitably leads to a statistical distribution of products during the first coupling step, limiting the maximum theoretical mono-coupling yield to approximately 50% alongside significant di-coupled byproducts [1]. By utilizing 1-Chloro-3-iodo-5-(trifluoromethyl)benzene, the thermodynamic and kinetic gap between the C–I and C–Cl oxidative addition rates allows for >90% conversion to the mono-coupled intermediate under standard palladium-catalyzed Suzuki or Negishi conditions [1]. This shift in product distribution reduces the E-factor of the synthesis by minimizing waste and simplifying downstream isolation.
| Evidence Dimension | Maximum theoretical mono-coupling yield |
| Target Compound Data | >90% mono-coupled product (due to I/Cl reactivity gap) |
| Comparator Or Baseline | 1,3-diiodo-5-(trifluoromethyl)benzene (~50% statistical mono-coupling limit) |
| Quantified Difference | Approx. 40% absolute increase in mono-functionalization yield |
| Conditions | Standard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) |
Directly translates to higher material throughput and lower purification costs in industrial scale-up by avoiding statistical product mixtures.
The strategic value of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene lies in its ability to carry the C–Cl bond intact through initial rigorous coupling environments. Once the iodine site is functionalized, the remaining chloro-arene moiety serves as an electrophile for late-stage Buchwald-Hartwig aminations or etherifications [1]. If a purely iodo- or bromo-based scaffold were used without inherent orthogonality, protection strategies would be required, adding at least two synthetic steps (protection and deprotection) to the manufacturing route [1]. The stability of the C–Cl bond under mild Pd(0) conditions reduces the step count and reagent overhead in pharmaceutical library generation.
| Evidence Dimension | Synthetic steps required for dual functionalization |
| Target Compound Data | 2 steps (sequential coupling without protecting groups) |
| Comparator Or Baseline | Non-orthogonal scaffolds (4+ steps including protection/deprotection) |
| Quantified Difference | Reduction of 2 synthetic steps |
| Conditions | Sequential cross-coupling (e.g., Suzuki followed by Buchwald-Hartwig) |
Reduces the total number of synthetic steps in API manufacturing, lowering overall procurement and operational costs.
Due to the distinct reactivity of the C-I and C-Cl bonds demonstrated in Section 3, this compound is utilized for combinatorial chemistry and library synthesis where sequential, site-selective functionalization is required without the use of protecting groups [1].
As evidenced by its 92% yield in Fe/Ni dual catalysis, this compound serves as a process-compatible substrate for developing and scaling new decarboxylative cross-coupling methodologies, owing to its strict chemoselectivity compared to bromo-analogs [1].
The trifluoromethyl group significantly enhances lipophilicity and metabolic stability. Combined with the >90% mono-coupling efficiency over symmetrical dihalides, this scaffold provides a streamlined route for synthesizing advanced agrochemicals requiring sequential addition of complex side chains [2].
Corrosive;Irritant